molecular formula C21H19NO6 B14880207 5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14880207
M. Wt: 381.4 g/mol
InChI Key: OSYJWUZDEUOWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and a dimethoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with benzyl bromide to form the benzyloxy derivative. This intermediate is then subjected to a series of reactions, including cyclization and amide formation, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying disease mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups can participate in binding interactions, while the pyran ring may influence the compound’s overall stability and reactivity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(3,4-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide: Similar in structure but may have different substituents on the phenyl or pyran rings.

    3,4-dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but differs in the functional groups attached to the phenyl ring.

    [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate: Contains the benzyloxy and dimethoxyphenyl groups but has an acetate functional group instead of the pyran ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both benzyloxy and dimethoxyphenyl groups, along with the pyran ring, makes it a versatile compound for various scientific research purposes.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H19NO6/c1-25-17-9-8-15(10-18(17)26-2)22-21(24)19-11-16(23)20(13-28-19)27-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,22,24)

InChI Key

OSYJWUZDEUOWHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.